1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a triazole ring, and a pyrazolopyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolopyridine core, the introduction of the triazole ring, and the attachment of the cyclopentyl and methylpropyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: to form the pyrazolopyridine core.
Nucleophilic substitution: to introduce the triazole ring.
Alkylation reactions: to attach the cyclopentyl and methylpropyl groups.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites such as the triazole ring or the pyrazolopyridine core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound’s interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Other pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core but differ in their substituents, leading to variations in their biological activities and applications.
Triazole-containing compounds: The presence of the triazole ring is a common feature in many biologically active molecules, and comparing these compounds can highlight the unique properties of the target compound.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H25N7O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-cyclopentyl-6-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H25N7O/c1-11(2)8-16-22-19(25-24-16)23-18(27)14-9-12(3)21-17-15(14)10-20-26(17)13-6-4-5-7-13/h9-11,13H,4-8H2,1-3H3,(H2,22,23,24,25,27) |
InChI Key |
ATHSHFPMLJGZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC4=NNC(=N4)CC(C)C |
Origin of Product |
United States |
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